molecular formula C22H18N4 B2780021 {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine CAS No. 68820-65-5

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine

货号: B2780021
CAS 编号: 68820-65-5
分子量: 338.414
InChI 键: XGENNWJCOQVWER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine (molecular formula: C₂₂H₁₈N₄, molecular weight: 338.42 g/mol) is a pyrimidine derivative featuring a central pyrimidine ring substituted with two 4-aminophenyl groups at positions 4 and 6, and a phenyl group at position 2 . Although it was previously cataloged by CymitQuimica, it is currently discontinued, limiting its commercial availability .

Pyrimidine derivatives are widely studied for biological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of amino groups in this compound may enhance its binding affinity to biological targets, such as enzymes or receptors involved in inflammatory pathways .

属性

IUPAC Name

4-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGENNWJCOQVWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the compound.

科学研究应用

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine has a wide range of applications in scientific research:

作用机制

The mechanism of action of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and notable properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine - 4- and 6-positions: 4-aminophenyl
- 2-position: Phenyl
338.42 Discontinued; potential anti-inflammatory activity inferred from analogs .
4-(4-Methoxyphenyl)pyrimidin-2-amine - 4-position: 4-Methoxyphenyl 227.26 Electron-donating methoxy group may enhance solubility but reduce metabolic stability.
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine - 4-position: Morpholinophenyl
- 6-position: Fluorophenyl
364.40 Morpholine improves solubility; fluorine enhances metabolic stability .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 5-position: (4-Methoxyphenyl)aminomethyl
- 4-position: 2-Fluorophenyl
- Methyl at C6
457.50 Antibacterial and antifungal activities reported .
4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine - 6-position: Indole-chlorophenyl hybrid 427.90 88.2% inflammation inhibition in paw edema model .
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine - 2-position: Trifluoromethylphenyl 239.20 Trifluoromethyl group increases lipophilicity and target affinity .
Electronic Effects
  • In contrast, trifluoromethyl (CF₃) groups in analogs like 2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine introduce electron-withdrawing effects, which may improve oxidative stability but reduce solubility .
Solubility and Bioavailability
  • Morpholine Derivatives: The morpholine ring in 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine enhances water solubility due to its hydrophilic nature, which could improve oral bioavailability compared to the target compound .
  • Fluorine atoms improve metabolic stability by resisting cytochrome P450-mediated oxidation .

生物活性

{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine, with CAS number 68820-65-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4, with a molecular weight of 338.41 g/mol. The structure features a phenyl ring connected to a pyrimidine derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H18N4
Molecular Weight338.41 g/mol
CAS Number68820-65-5

Antidiabetic Properties

Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, have shown promise as GPR119 agonists. GPR119 is a receptor involved in glucose metabolism and insulin secretion. For instance, studies have demonstrated that certain analogs can improve glucose tolerance and exhibit antidiabetic effects in animal models .

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for antimicrobial properties. In various studies, these compounds were tested against Gram-positive and Gram-negative bacteria, showing moderate to good activity at varying concentrations . The minimum inhibitory concentrations (MICs) typically ranged from 100 to 400 µg/mL.

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to its structural components. Modifications on the phenyl and pyrimidine rings significantly influence its biological activity:

  • Substituent Variability : The presence of halogen or amino groups at specific positions on the phenyl ring enhances GPR119 agonistic activity.
  • Pyrimidine Derivatives : Variants with different substituents on the pyrimidine ring have been synthesized and evaluated for their pharmacological profiles, leading to improved glucose tolerance in diabetic models .

Case Study 1: GPR119 Agonism

A study focused on synthesizing novel 4-amino derivatives demonstrated that certain modifications led to significant GPR119 agonistic activity. One advanced analog showed enhanced glucose-dependent insulin secretion and preserved pancreatic β-cell function in diabetic mice .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against various pathogens. Compounds were screened for their ability to inhibit bacterial growth, revealing promising results that suggest further exploration could lead to new antimicrobial agents .

常见问题

Q. What are the common synthetic routes for preparing {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine and related pyrimidin-2-amines?

Methodological Answer: Pyrimidin-2-amines are typically synthesized via cyclocondensation of (E)-chalcone derivatives with guanidine nitrate under basic conditions. For example:

  • Step 1: Prepare (E)-1-(4-substituted-phenyl)-3-aryl-prop-2-en-1-one precursors via Claisen-Schmidt condensation.
  • Step 2: Reflux the chalcone with guanidine nitrate in ethanol, adding lithium hydroxide (LiOH) to catalyze cyclization .
  • Purification: Column chromatography (ethyl acetate/petroleum ether) yields pure pyrimidin-2-amines.

Key Reaction Conditions:

ParameterTypical Range
Temperature80–90°C (reflux)
CatalystLiOH (0.005 mol)
Reaction Time4–6 hours

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure Solution: Employ direct methods in SHELXS for phase determination .
  • Refinement: Apply full-matrix least-squares refinement via SHELXL , accounting for anisotropic displacement parameters .
  • Validation: Check for hydrogen bonding (e.g., N–H⋯N) and π-π stacking interactions using Mercury or OLEX2 .

Example: Similar pyrimidines exhibit dihedral angles of 12–46° between pyrimidine and aryl rings, influencing packing .

Q. What basic biological activities are reported for pyrimidin-2-amine derivatives?

Methodological Answer: Pyrimidin-2-amines are screened for antimicrobial and immunomodulatory activity using:

  • Agar Diffusion Assay: Test against Staphylococcus aureus or Candida albicans (zone of inhibition ≥15 mm indicates potency) .
  • MIC Determination: Broth dilution methods (e.g., MIC = 8–64 μg/mL for antifungal activity) .
  • Structure-Activity Relationship (SAR): Electron-withdrawing substituents (e.g., -CF₃) enhance activity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and stability?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G**) evaluate:

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., gaps <4 eV suggest high reactivity) .
  • Electrostatic Potential (ESP): Map charge distribution to identify nucleophilic/electrophilic sites (e.g., amine groups as H-bond donors) .
  • Thermochemistry: Compare experimental vs. computed atomization energies (average deviation ≤2.4 kcal/mol validates functional choice) .

Example: Exact-exchange terms in hybrid functionals improve accuracy for aromatic systems .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies:

  • Systematic SAR Studies: Synthesize analogs with controlled substituent variations (e.g., -OCH₃ vs. -CF₃) and test under standardized conditions .
  • Dose-Response Curves: Use Hill slope analysis to compare potency (EC₅₀) and efficacy (Emax) .
  • Crystallographic Validation: Confirm active conformations via SC-XRD (e.g., intramolecular H-bonding reduces flexibility) .

Q. What advanced techniques characterize intermolecular interactions in solid-state structures?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >250°C for most pyrimidines) .
  • Powder XRD: Monitor phase purity; compare experimental vs. simulated patterns .

Example: Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing in related compounds .

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions (e.g., 10% LiOH in ethanol increases yield by 20%) .
  • Microwave-Assisted Synthesis: Reduce reaction time from 6 hours to 30 minutes with comparable yields .
  • In Situ Monitoring: Use FT-IR to track chalcone consumption (disappearance of C=O stretch at 1650 cm⁻¹) .

Q. What computational tools model pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP): Optimal range 1–3 for oral bioavailability.
    • Blood-Brain Barrier (BBB) Penetration: Polar groups (e.g., -NH₂) reduce CNS activity .
  • Molecular Dynamics (MD): Simulate binding to target proteins (e.g., dihydrofolate reductase) using GROMACS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。